molecular formula C14H15NO2 B2895905 4-(4-Ethoxyphenoxy)aniline CAS No. 51690-67-6

4-(4-Ethoxyphenoxy)aniline

Cat. No. B2895905
CAS RN: 51690-67-6
M. Wt: 229.279
InChI Key: CDPWNMXJIYCVIK-UHFFFAOYSA-N
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Description

“4-(4-Ethoxyphenoxy)aniline” is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.28 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “4-(4-Ethoxyphenoxy)aniline” is 1S/C14H15NO2/c1-2-16-12-7-9-14(10-8-12)17-13-5-3-11(15)4-6-13/h3-10H,2,15H2,1H3 . This indicates that the molecule consists of a benzene ring attached to an amine (NH2) group and an ethoxyphenoxy group.


Physical And Chemical Properties Analysis

“4-(4-Ethoxyphenoxy)aniline” is a powder at room temperature . It has a melting point of 120-121 degrees Celsius .

Scientific Research Applications

Electrochemical Applications

Electrochemical Copolymerization and Properties : An interesting study focuses on the electrochemical copolymerization of aniline with o-aminophenol, revealing insights into the copolymerization rates and the properties of the resulting copolymers. The research demonstrates that the electrochemical activity of the poly(aniline-co-o-aminophenol) is significantly higher than that of polyaniline under similar conditions, suggesting potential for enhanced electrochemical applications (Mu, 2004).

Material Science and Catalysis

Catalytic Oxidation of Aromatic Compounds : The utilization of Fe3O4 magnetic nanoparticles for the catalytic oxidation of phenolic and aniline compounds presents a novel approach to environmental remediation. This study showcases the nanoparticles' efficiency in removing these contaminants from aqueous solutions, highlighting their potential in water treatment technologies (Zhang et al., 2009).

Corrosion Inhibition

Thiophene Schiff Base as Corrosion Inhibitor : Research on the synthesis of a thiophene Schiff base and its application as a corrosion inhibitor for mild steel in acidic solutions demonstrates the compound's effectiveness in protecting metal surfaces. The study correlates the inhibition efficiency with molecular structure, providing insights into the design of more efficient corrosion inhibitors (Daoud et al., 2014).

Electrochromic Materials

Novel Electrochromic Materials : The synthesis of novel donor–acceptor systems incorporating nitrotriphenylamine units shows significant potential for electrochromic applications. These materials exhibit outstanding optical contrasts and fast switching speeds in the near-infrared region, promising advancements in electrochromic devices (Li et al., 2017).

Aniline Derivatives in Polymer Synthesis

Polymer Synthesis in Aqueous Solutions : The electrochemical synthesis of polymers based on derivatives of aniline, such as 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, in aqueous solutions has been explored for applications in dye-sensitized solar cells. This approach aims to prepare high conducting and porous polymers, enhancing the energy conversion efficiency of solar cells (Shahhosseini et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling the compound .

properties

IUPAC Name

4-(4-ethoxyphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-16-12-7-9-14(10-8-12)17-13-5-3-11(15)4-6-13/h3-10H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPWNMXJIYCVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20965965
Record name 4-(4-Ethoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxyphenoxy)aniline

CAS RN

51690-67-6
Record name 4-(4-Ethoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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